3-Amino-4-bromobenzaldehyde
Overview
Description
3-Amino-4-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position
Mechanism of Action
Target of Action
3-Amino-4-bromobenzaldehyde is a derivative of bromobenzaldehyde . Bromobenzaldehydes are organic compounds consisting of a formyl group and a bromine atom attached to a central benzene ring . They can be considered as brominated derivatives of benzaldehyde, or as formylated derivatives of bromobenzene
Mode of Action
Bromobenzaldehydes, in general, display reactivity characteristic of benzaldehyde and an aryl bromide . They participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Biochemical Pathways
Bromobenzaldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Pharmacokinetics
The compound’s molecular weight is 20003 Da , which could influence its bioavailability and pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: 3-Amino-4-bromobenzoic acid.
Reduction: 3-Amino-4-bromobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Amino-4-bromobenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds, dyes, and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of agrochemicals, polymers, and advanced materials with specific functional properties.
Comparison with Similar Compounds
3-Amino-4-chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine.
3-Amino-4-fluorobenzaldehyde: Similar structure with a fluorine atom instead of bromine.
3-Amino-4-iodobenzaldehyde: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Amino-4-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.
Properties
IUPAC Name |
3-amino-4-bromobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFHQCQKJUENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634497 | |
Record name | 3-Amino-4-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359867-42-8 | |
Record name | 3-Amino-4-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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